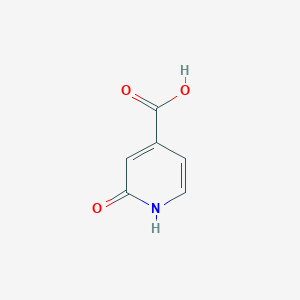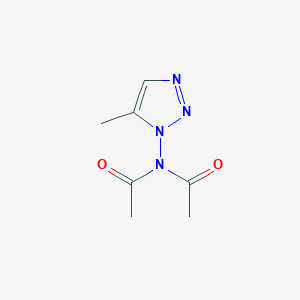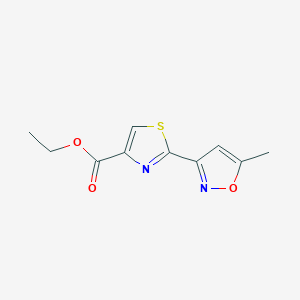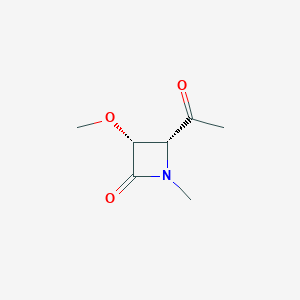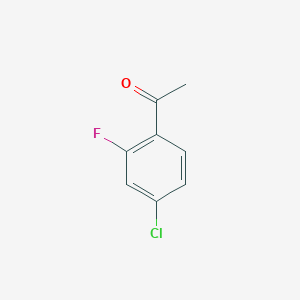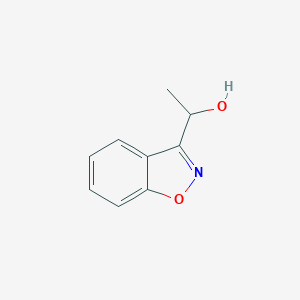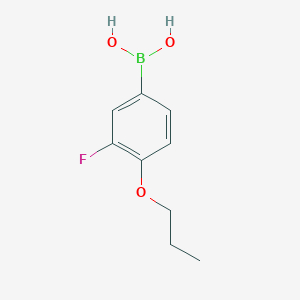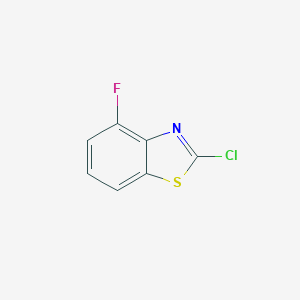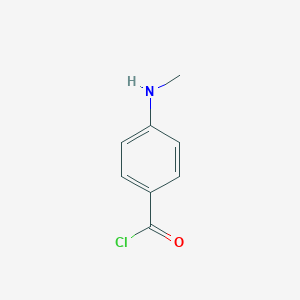
4-(Methylamino)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GI-558732 is a novel small-molecule compound that has garnered attention in the scientific community due to its potential therapeutic applications. This compound is known for its antioxidant properties and has been studied for its effects on stress-induced gastric ulceration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GI-558732 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that confer the desired biological activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of GI-558732 involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
GI-558732 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups present in GI-558732 and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: GI-558732 has shown promise in modulating oxidative stress and inflammation, making it a potential candidate for treating conditions related to oxidative damage.
Medicine: The compound’s antioxidant properties have been explored for their potential in treating stress-induced gastric ulceration and other gastrointestinal disorders.
Industry: GI-558732 is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry .
Mechanism of Action
The mechanism of action of GI-558732 involves its interaction with molecular targets and pathways related to oxidative stress. The compound modulates the activity of enzymes involved in the antioxidant defense system, such as superoxide dismutase, catalase, and xanthine oxidase. By enhancing the activity of these enzymes, GI-558732 helps to reduce oxidative damage and maintain cellular homeostasis .
Comparison with Similar Compounds
GI-558732 can be compared with other antioxidant compounds, such as quercetin and resveratrol. While all these compounds exhibit antioxidant properties, GI-558732 is unique in its specific molecular structure and its ability to modulate multiple antioxidant enzymes simultaneously. Similar compounds include:
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory properties.
Resveratrol: A polyphenol known for its antioxidant and cardioprotective effects.
Curcumin: A natural compound with antioxidant, anti-inflammatory, and anticancer properties .
Properties
| 171556-41-5 | |
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-(methylamino)benzoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3 |
InChI Key |
SCTRNXYKIQSBSD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)C(=O)Cl |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)Cl |
synonyms |
Benzoyl chloride, 4-(methylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
